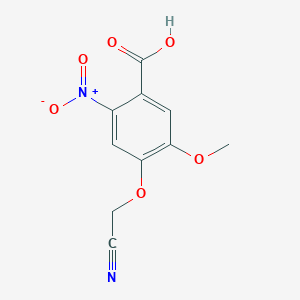
6-(2,6-Difluorobenzoyl)-2,3-dihydro-1,4-benzodioxine
Overview
Description
6-(2,6-Difluorobenzoyl)-2,3-dihydro-1,4-benzodioxine is a chemical compound characterized by its unique structure, which includes a benzodioxine ring system substituted with a difluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,6-Difluorobenzoyl)-2,3-dihydro-1,4-benzodioxine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzoyl chloride and 2,3-dihydrobenzodioxine.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to ensure the formation of the desired product.
Catalysts and Reagents: Various catalysts and reagents may be used to facilitate the reaction, such as Lewis acids or bases, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain product quality.
Chemical Reactions Analysis
Types of Reactions: 6-(2,6-Difluorobenzoyl)-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents onto the benzodioxine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-(2,6-Difluorobenzoyl)-2,3-dihydro-1,4-benzodioxine is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or bioactive molecules.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism by which 6-(2,6-Difluorobenzoyl)-2,3-dihydro-1,4-benzodioxine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
2,6-Difluorobenzoyl chloride: This compound is structurally similar but lacks the benzodioxine ring.
2,3-Dihydrobenzodioxine: This compound has the benzodioxine ring but lacks the difluorobenzoyl group.
Uniqueness: 6-(2,6-Difluorobenzoyl)-2,3-dihydro-1,4-benzodioxine is unique due to the combination of the difluorobenzoyl group and the benzodioxine ring, which imparts distinct chemical and biological properties compared to its similar counterparts.
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
(2,6-difluorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O3/c16-10-2-1-3-11(17)14(10)15(18)9-4-5-12-13(8-9)20-7-6-19-12/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWFHJZRQCZMOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=C(C=CC=C3F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine](/img/structure/B1420297.png)



![N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1420305.png)
![[2-(Difluoromethoxy)-5-methoxyphenyl]methanamine](/img/structure/B1420306.png)






![4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol](/img/structure/B1420317.png)
